molecular formula C7H10F6NP B1604028 1-Ethylpyridinium hexafluorophosphate CAS No. 103173-73-5

1-Ethylpyridinium hexafluorophosphate

Cat. No.: B1604028
CAS No.: 103173-73-5
M. Wt: 253.12 g/mol
InChI Key: IXUFJPDZCQJYBC-UHFFFAOYSA-N
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Description

1-Ethylpyridinium hexafluorophosphate is an organic-inorganic compound with the chemical formula C7H10F6NP. It is a colorless to pale yellow crystalline powder, often used as an ionic liquid, catalyst, and solvent medium in various chemical applications .

Scientific Research Applications

Preparation Methods

The preparation of 1-Ethylpyridinium hexafluorophosphate involves the following steps :

    Reaction of N-Ethylpyridine with Hexafluorophosphoric Acid: N-Ethylpyridine is reacted with hexafluorophosphoric acid to generate N-Ethylpyridinium hexafluorophosphoric acid.

    Neutralization: The acidic liquid is then reacted with an inorganic base such as sodium hydroxide or sodium carbonate to extract this compound.

    Purification: The compound is further purified by methods such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

1-Ethylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Ethylpyridinium hexafluorophosphate can be compared with other similar compounds such as :

  • N-Ethylpyridinium tetrafluoroborate
  • N-Ethylpyridinium trifluoroacetate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties and applications but differ in their anionic components, which can influence their solubility, stability, and reactivity.

Properties

IUPAC Name

1-ethylpyridin-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.F6P/c1-2-8-6-4-3-5-7-8;1-7(2,3,4,5)6/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUFJPDZCQJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047875
Record name 1-Ethylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103173-73-5
Record name N-Ethylpyridinium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLPYRIDINIUM HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L80G706R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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